1-Propyl-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Scientific Research Applications
Anion Binding and Catalysis
- Non-racemic Atropisomeric (Thio)ureas as Neutral Enantioselective Anion Receptors : A study described the synthesis and anion binding properties of atropisomeric (thio)ureas, which were found to have modest enantioselectivity towards N-protected amino acid salts. This research highlights the potential of these compounds in the field of bifunctional organocatalysis (Roussel et al., 2006).
Material Science and Hydrogels
- Anion Tuning of the Rheology, Morphology, and Gelation : Another study focused on the formation of hydrogels by 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, demonstrating the dependence of gel morphology and rheology on anion identity, pointing to applications in material science and gel-based technologies (Lloyd & Steed, 2011).
Chemical Structure and Hydrophilicity
- Hydrophilicity of Trimethylamine-N-Oxide, Tetramethyl Urea, and Tetramethylammonium Ion : A study providing insights into the hydrophilicity and hydrophobicity indices of urea derivatives, offering a foundation for understanding their solvation and interaction behaviors in various applications (Koga et al., 2011).
Optical Materials
- Growth and Characterization of Chalcone Derivative Single Crystal : Research on the synthesis and characterization of a novel organic non-linear optical material showcases the potential of urea derivatives in the development of optical materials with specific properties (Ravindrachary et al., 2005).
Urea-Fluoride Interaction
- Nature of Urea-Fluoride Interaction : This study explores the interaction between urea and fluoride ions, revealing the mechanisms of hydrogen bonding and proton transfer. Such interactions are crucial for the development of sensors and catalytic systems (Boiocchi et al., 2004).
Future Directions
properties
IUPAC Name |
1-propyl-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-2-6-14-13(16)15-12(10-5-8-17-9-10)11-4-3-7-18-11/h3-5,7-9,12H,2,6H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPZJKCVEKGFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC(C1=CSC=C1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea |
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